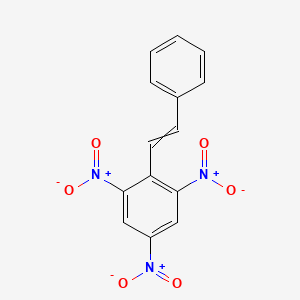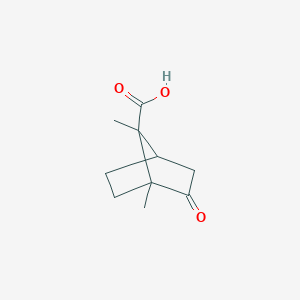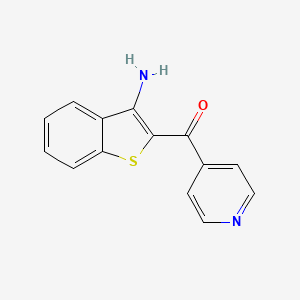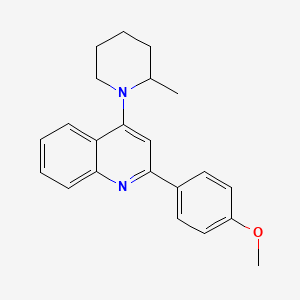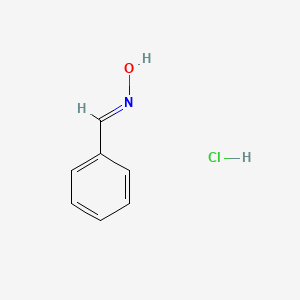![molecular formula C16H22N4O10 B11939587 [(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple acetyl groups and an azidoacetyl moiety, making it a versatile molecule for chemical reactions and modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetylation to form acetyl esters.
Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide.
Formation of the Final Compound: The final compound is formed through a series of coupling reactions and deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in bioconjugation and labeling of biomolecules due to the presence of the azido group.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. This makes it useful for bioconjugation and other applications where stable linkages are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate is unique due to the presence of the azido group, which allows for specific and efficient chemical modifications. This makes it particularly valuable in applications requiring precise molecular modifications, such as bioconjugation and drug development.
Propriétés
Formule moléculaire |
C16H22N4O10 |
|---|---|
Poids moléculaire |
430.37 g/mol |
Nom IUPAC |
[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11?,13-,14-,15?,16+/m0/s1 |
Clé InChI |
HGMISDAXLUIXKM-UKTBERIZSA-N |
SMILES isomérique |
CC(=O)OCC1[C@@H](C([C@@H]([C@@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



